3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
Description
3-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a propanamide backbone linked to two distinct aromatic systems: a 4-chlorophenylsulfanyl group and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-12-4-6-13(7-5-12)23-10-8-16(22)21-17-20-15(11-24-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZKURJPANAXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with various biological targets to exert their effects. The interaction often involves binding to the target, leading to changes in the target’s function and subsequent biological effects.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities. The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of similar compounds, the effects could range from antioxidant and anti-inflammatory effects to antimicrobial and antitumor effects.
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazole moiety linked to a pyridine ring and a 4-chlorophenyl sulfanyl group. Its molecular formula is , with a molar mass of approximately 285.78 g/mol.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. One study evaluated its impact on nitric oxide (NO) production in mouse RAW264.7 macrophages induced by lipopolysaccharides (LPS). The results indicated that at a concentration of 6.0 μM, the compound inhibited NO secretion by approximately 52.19% compared to the control, while the reference standard, pyrrolidine dithiocarbamate (PDTC), showed a 68.32% inhibition rate .
| Compound | Concentration (μM) | NO Inhibition (%) |
|---|---|---|
| Title Compound | 6.0 | 52.19 ± 0.37 |
| PDTC | 30 | 68.32 ± 2.69 |
This suggests that the compound may possess therapeutic potential for treating inflammatory disorders by modulating NO production.
Anticancer Activity
The anticancer potential of thiazole derivatives, including this compound, has been explored in various studies. Thiazole-containing compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through various pathways .
In one study, thiazole derivatives were shown to exhibit significant growth-inhibitory effects on cancer cell lines, with some compounds achieving IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups, such as the chlorophenyl group in our compound, enhances its cytotoxic properties.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:
- Nitric Oxide Synthase (NOS) Inhibition : The compound's structure suggests potential interactions with NOS, leading to reduced NO production.
- Apoptosis Induction : The presence of thiazole and pyridine rings may facilitate interactions with apoptotic pathways, promoting cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar thiazole-based compounds:
- Thiazole Derivatives in Cancer Therapy : A series of thiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Compounds with similar structures showed promising results in inhibiting tumor growth and inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Studies : Research focusing on thiazole compounds indicated their role in reducing inflammation markers in animal models, supporting their use in treating conditions like arthritis and colitis .
Scientific Research Applications
The compound “3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its biological activities, potential therapeutic uses, and the underlying mechanisms of action.
Key Structural Components
| Component | Description |
|---|---|
| 4-Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Sulfanyl Group | May contribute to interaction with biological targets |
| Pyridin-2-yl Thiazole | Known for antimicrobial and anticancer properties |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. The thiazole and pyridine derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to increased cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a range of pathogens. The presence of the thiazole ring is particularly notable for enhancing antibacterial efficacy.
Research Findings:
In vitro studies indicated that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Another significant application of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study:
Research published in Pharmacology Reports highlighted that certain thiazole derivatives could reduce levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a promising therapeutic avenue for diseases like rheumatoid arthritis .
Key Mechanisms
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could interact with various receptors, influencing signaling pathways related to inflammation and immune response.
- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, synthesis routes, and substituent effects:
Structural Analogues with Sulfanyl Linkages
Compound 7l ()
- Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide
- Molecular Formula : C₁₆H₁₇N₅O₂S₂
- Melting Point : 177–178°C
- Key Differences : Replaces the pyridinyl-thiazole group with an ethoxyphenyl substituent and introduces an oxadiazole-thiol bridge. The oxadiazole ring may enhance metabolic stability compared to the target compound’s simpler thiazole-pyridine system .
Compound 8d ()
- Structure : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
- Molecular Formula : C₁₅H₁₄N₄O₂S₂
- Melting Point : 135–136°C
- Key Differences: Substitutes the pyridinyl group with a methylphenyl-oxadiazole system.
Compounds with Sulfonyl vs. Sulfanyl Groups
Compound 25 ()
- Structure : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Molecular Formula : C₁₈H₁₈ClN₅O₃S
- Melting Point : 178–182°C
- Key Differences: Replaces the sulfanyl bridge with a sulfonamide (–SO₂–NH–) group.
Compound 7a ()
- Structure : 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide
- Molecular Formula : C₂₂H₂₃ClN₄O₄S₂
- Melting Point : 71–73°C
- Key Differences : Incorporates a piperidinyl-sulfonyl group and oxadiazole-thiol system. The bulkier piperidine substituent may sterically hinder interactions with enzymatic active sites .
Pyridinyl-Thiazole Derivatives
Compound 27 ()
- Structure : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Molecular Formula : C₂₀H₂₄ClN₅O₃S
- Melting Point : 138–142°C
- Key Differences : Retains the pyridine core but replaces the thiazole with a pyrazole-sulfonamide group. The pyrazole ring’s reduced aromaticity may diminish π-stacking interactions .
Compound from
- Structure : 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide
- Molecular Formula : C₁₇H₁₄ClN₃O₃S₂
- Key Differences : Uses a sulfonyl (–SO₂–) bridge instead of sulfanyl. This modification increases polarity but may reduce passive diffusion across biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
